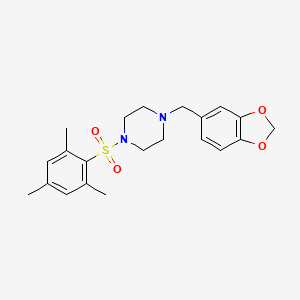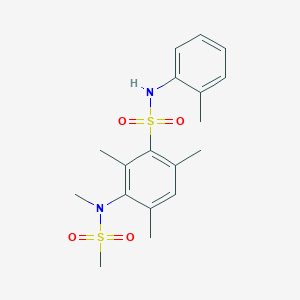![molecular formula C25H24FN3O2 B2959849 N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide CAS No. 331461-04-2](/img/structure/B2959849.png)
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds such as N,N-Dibenzylaniline involves the use of a mixture of dibutyl tin dichloride and dibutyl stannane with N-benzilideneaniline along with hexamethylphosphoric triamide dissolved in tetrahydrofuran which yields a tin amide compound. This then reacts with benzyl bromide to yield dibenzylaniline .Molecular Structure Analysis
The molecular structure of N,N-Dibenzylaniline, a related compound, crystallizes in the monoclinic crystal system. The space group is P2 1 /n. The unit cell dimensions are a=11.751 Å b=9.060 Å c=29.522 Å, and β=94.589° .Applications De Recherche Scientifique
Structural Analysis and Synthesis
Complexes and compounds with specific structural features, such as those seen in similar Schiff base compounds and sulfonamide derivatives, have been synthesized and characterized to understand their crystal structure, reactivity, and potential applications in various fields, including materials science and medicinal chemistry. These studies often involve detailed structural analysis using techniques like X-ray crystallography and NMR spectroscopy to elucidate the molecular geometry and electronic structure, which are crucial for determining the compound's reactivity and potential applications (Li, Zhai, Hu, & Jiang, 2009).
Catalysis and Materials Science
Compounds with complex ligand structures have been explored for their catalytic properties and applications in materials science. For example, Schiff base ligands and their metal complexes show potential in catalysis, owing to their ability to undergo redox processes and bind to various metals. This property is exploited in synthesizing materials with specific properties, such as magnetic, electrical, or photoluminescent characteristics, which could be applied in electronics, photonics, and as sensors (Keypour, Shayesteh, Sharifi-Rad, Salehzadeh, Khavasi, & Valencia, 2008).
Pharmaceutical Research
Schiff bases and related compounds have been explored for their biological activity, including antimicrobial, antifungal, and anticancer properties. The structure-activity relationship (SAR) studies help in understanding how the substitution pattern on the phenyl ring or changes in the backbone of the compound affect its biological activity. This knowledge is crucial for the design of new drugs and therapeutic agents (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).
Environmental and Analytical Applications
The analytical applications of such compounds, including their use as sensors or indicators, are based on their chemical reactivity and the ability to form complexes with various ions. These properties are useful in detecting and quantifying pollutants or monitoring environmental parameters. Furthermore, their potential for corrosion inhibition in industrial applications highlights the importance of understanding the molecular structure and reactivity of these compounds (Heydari, Talebian, Salarvand, Raeissi, Bagheri, & Golozar, 2018).
Propriétés
IUPAC Name |
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3O2/c26-23-13-11-20(12-14-23)17-27-28-24(30)15-16-25(31)29(18-21-7-3-1-4-8-21)19-22-9-5-2-6-10-22/h1-14,17H,15-16,18-19H2,(H,28,30)/b27-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGLBYITKZIIER-PKAZHMFMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)NN=CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCC(=O)N/N=C\C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N'-dibenzyl-N-[(Z)-(4-fluorophenyl)methylideneamino]butanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,6-dimethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2959768.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2959769.png)

![2-Chloro-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyrazine](/img/structure/B2959774.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)


![3,9-dimethyl-1-[(2-methylphenyl)methyl]-7-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2959785.png)
![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

